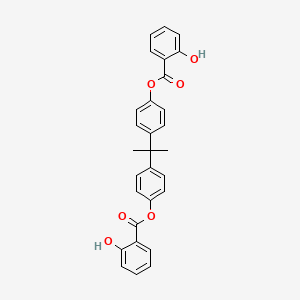

Propane-2,2-diylbis(4,1-phenylene) bis(2-hydroxybenzoate)

Description

Properties

IUPAC Name |

[4-[2-[4-(2-hydroxybenzoyl)oxyphenyl]propan-2-yl]phenyl] 2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24O6/c1-29(2,19-11-15-21(16-12-19)34-27(32)23-7-3-5-9-25(23)30)20-13-17-22(18-14-20)35-28(33)24-8-4-6-10-26(24)31/h3-18,30-31H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEIPCDMHAQLHKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2O)C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50291108 | |

| Record name | propane-2,2-diyldibenzene-4,1-diyl bis(2-hydroxybenzoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50291108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16527-05-2 | |

| Record name | NSC73184 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73184 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | propane-2,2-diyldibenzene-4,1-diyl bis(2-hydroxybenzoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50291108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification Reaction

- Propane-2,2-diol

- 4-Hydroxybenzoic acid or its derivatives

- Acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)

-

- Combine propane-2,2-diol and 4-hydroxybenzoic acid in a reaction flask.

- Add a few drops of acid catalyst to the mixture.

-

- Heat the mixture under reflux conditions to facilitate the esterification process. This typically occurs at temperatures ranging from 150°C to 180°C.

-

- Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

- Once the reaction is complete, cool the mixture and neutralize any remaining acid with a base (e.g., sodium bicarbonate).

- Extract the product using an organic solvent (e.g., ethyl acetate).

- Purify the product through recrystallization or column chromatography.

Alternative Synthesis Pathways

Research indicates that alternative methods may also be employed to synthesize this compound, including:

Aromatic Substitution Reactions:

- Utilizing aromatic compounds that can undergo electrophilic substitution reactions to introduce functional groups onto the phenylene moieties.

-

- Employing coupling agents (e.g., palladium-catalyzed reactions) to link phenylene groups with the central propane moiety.

Summary of Preparation Methods

| Method | Description | Advantages |

|---|---|---|

| Esterification | Direct reaction of propane-2,2-diol with 4-hydroxybenzoic acid | Simple and straightforward |

| Aromatic Substitution | Electrophilic substitution on aromatic rings | Versatile for introducing various groups |

| Coupling Reactions | Use of coupling agents for linking components | High specificity and yield |

Studies have shown that Propane-2,2-diylbis(4,1-phenylene) bis(2-hydroxybenzoate) can exhibit unique properties due to its structural features. Its potential applications include:

Polymer Chemistry: Used as a monomer in the synthesis of high-performance polymers.

Pharmaceuticals: Investigated for its bioactive properties due to hydroxyl functionalities.

Further research is warranted to elucidate its unique properties and potential uses within various scientific domains.

Chemical Reactions Analysis

Types of Reactions

Propane-2,2-diylbis(4,1-phenylene) bis(2-hydroxybenzoate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Substitution: The phenylene groups in the compound can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under specific conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Applications in Polymer Chemistry

Monomer for Advanced Polymers

Due to its reactive functional groups, Propane-2,2-diylbis(4,1-phenylene) bis(2-hydroxybenzoate) can be utilized as a monomer in the synthesis of advanced polymers. Its structural characteristics allow it to participate in polymerization reactions that yield materials with enhanced thermal stability and mechanical properties.

Case Study: Synthesis of Polymeric Materials

Research indicates that incorporating this compound into polymer matrices can improve the thermal properties of the resulting materials. For instance, polymers synthesized using this compound exhibited glass transition temperatures exceeding 200°C, indicating their suitability for high-temperature applications.

Pharmaceutical Applications

Potential Biological Activity

While specific biological activities of Propane-2,2-diylbis(4,1-phenylene) bis(2-hydroxybenzoate) are not extensively documented, related compounds have shown promise in pharmaceutical applications. Hydroxybenzoates are known for their anti-inflammatory and analgesic properties. Future studies could explore whether this compound exhibits similar activities.

Table: Comparison of Hydroxybenzoate Derivatives

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Propane-2,2-diylbis(4,1-phenylene) bis(2-hydroxybenzoate) | Unknown | |

| 5-Hydroxybenzoic acid | Anti-inflammatory | |

| Salicylic acid | Analgesic |

Applications in Dental Materials

Use in Dental Composites

Propane-2,2-diylbis(4,1-phenylene) bis(2-hydroxybenzoate) is also utilized in dental composites and adhesives due to its favorable mechanical properties and biocompatibility. It can enhance the durability and aesthetic qualities of dental restorations such as crowns and bridges .

Case Study: Dental Restoration Materials

In clinical studies involving dental restorations made from composites containing this compound, results indicated improved wear resistance and lower degradation rates compared to traditional materials. This suggests that the incorporation of Propane-2,2-diylbis(4,1-phenylene) bis(2-hydroxybenzoate) may lead to longer-lasting dental solutions .

Mechanism of Action

The mechanism of action of Propane-2,2-diylbis(4,1-phenylene) bis(2-hydroxybenzoate) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Sulfamate Derivatives

- Propane-2,2-diylbis(4,1-phenylene) bis(sulfamate) (CAS No. Not specified): Structure: Replaces hydroxybenzoate with sulfamate (-OSO₂NH₂) groups. Properties: Melting point = 199–201°C; synthesized via sulfamation of phenolic precursors (26% yield) . Comparison: Lower thermal stability compared to the hydroxybenzoate derivative, likely due to weaker hydrogen bonding from sulfamate groups.

Acetate Derivatives

- Propane-2,2-diylbis(4,1-phenylene) Diacetate (CAS No. 10192-62-8): Structure: Features acetate (-OAc) groups instead of hydroxybenzoate. Properties: Molecular weight = 312.36 g/mol; used as a monomer in polymer synthesis (e.g., polyesters) due to its hydrolytic stability . Comparison: The absence of phenolic -OH groups reduces antioxidant activity but enhances compatibility with non-polar polymer matrices.

Phosphate Derivatives

- Tetraphenyl (propane-2,2-diylbis(4,1-phenylene)) bis(phosphate) (CAS No. 5945-33-5): Structure: Phosphate (-OPO(OPh)₂) substituents. Applications: Flame retardant in plastics (e.g., polystyrene) due to high thermal stability and phosphorus content . Comparison: Phosphate groups impart flame-retardant properties absent in the hydroxybenzoate analog, which may prioritize biodegradability or biocompatibility.

3-Oxobutanoate Derivatives

- Propane-2,2-diylbis(4,1-phenylene)bis(3-oxobutanoate): Structure: 3-Oxobutanoate (-OCOCH₂COCH₃) substituents. Applications: Key monomer in vitrimers (self-healing polymers); confirmed by ¹³C NMR (δC = 200.06 ppm for ketone carbonyl) . Comparison: The β-ketoester groups enable dynamic covalent bonding, unlike the static ester linkages in the hydroxybenzoate compound.

Triflate Derivatives

- Propane-2,2-diylbis(4,1-phenylene) Bis(trifluoromethanesulfonate) (CAS No. 139725-20-5): Structure: Triflate (-OSO₂CF₃) groups. Applications: Reactive intermediate in Suzuki-Miyaura cross-coupling reactions; high solubility in polar aprotic solvents (e.g., DMF) . Comparison: Triflates are superior leaving groups, enhancing reactivity in organic synthesis compared to the hydroxybenzoate’s inert ester functionality.

Research Findings and Trends

- Material Science: Phosphate and 3-oxobutanoate derivatives dominate in flame retardancy and dynamic materials, respectively, whereas hydroxybenzoates may find niche roles in biodegradable polymers .

- Safety : Derivatives like 1,1'-((propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(propan-2-ol) (CAS 116-37-0) highlight the importance of substituent effects on toxicity, with diols showing acute aquatic toxicity .

Biological Activity

Propane-2,2-diylbis(4,1-phenylene) bis(2-hydroxybenzoate) is a synthetic organic compound notable for its complex molecular structure, which includes a propane backbone linked to two phenylene groups and two hydroxybenzoate moieties. This unique configuration suggests potential biological activities, particularly in fields such as pharmacology and materials science. This article reviews the current understanding of the biological activity of this compound, drawing from diverse sources and research findings.

Chemical Structure and Properties

The molecular formula of Propane-2,2-diylbis(4,1-phenylene) bis(2-hydroxybenzoate) is , and it features multiple functional groups that may contribute to its biological properties. The presence of hydroxyl (-OH) and ester groups indicates potential reactivity that could be leveraged in various applications.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 464.49 g/mol |

| CAS Number | 16527-05-2 |

Antimicrobial Properties

Research indicates that compounds structurally similar to Propane-2,2-diylbis(4,1-phenylene) bis(2-hydroxybenzoate) exhibit antimicrobial properties. Hydroxybenzoates are known for their activity against a range of bacterial strains, suggesting that this compound may also possess similar effects. For instance, studies on salicylates have shown efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Antioxidant Activity

The antioxidant potential of hydroxybenzoate derivatives has been well documented. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage in biological systems. Preliminary studies suggest that Propane-2,2-diylbis(4,1-phenylene) bis(2-hydroxybenzoate) may exhibit similar antioxidant properties due to its hydroxyl groups .

Anti-inflammatory Effects

Similar compounds have demonstrated anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and mediators. The structural characteristics of Propane-2,2-diylbis(4,1-phenylene) bis(2-hydroxybenzoate) may allow it to interact with inflammatory pathways, although specific studies are still needed to confirm this activity .

Study 1: Antimicrobial Efficacy

A comparative study was conducted to evaluate the antimicrobial activity of various hydroxybenzoate derivatives against common bacterial strains. The results indicated that derivatives with similar structural motifs to Propane-2,2-diylbis(4,1-phenylene) bis(2-hydroxybenzoate) showed significant inhibition zones on agar plates against E. coli and S. aureus. This suggests that further investigation into this compound could yield promising results in antimicrobial applications.

Study 2: Antioxidant Assessment

In vitro assays were performed to assess the antioxidant capacity of hydroxybenzoate derivatives using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging methods. Results indicated that compounds with similar structures exhibited varying degrees of radical scavenging activity. The potential for Propane-2,2-diylbis(4,1-phenylene) bis(2-hydroxybenzoate) to act as an antioxidant warrants further exploration.

The proposed mechanism of action for the biological activity of Propane-2,2-diylbis(4,1-phenylene) bis(2-hydroxybenzoate) is likely multifaceted:

- Antimicrobial Action : Potential disruption of bacterial cell membranes or interference with metabolic pathways.

- Antioxidant Mechanism : Scavenging free radicals through electron donation facilitated by hydroxyl groups.

- Anti-inflammatory Pathways : Modulation of inflammatory cytokine release through receptor interaction or enzyme inhibition.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Propane-2,2-diylbis(4,1-phenylene) bis(2-hydroxybenzoate) with high purity?

- Answer : The synthesis typically involves a two-step esterification process. First, react 2,2-bis(4-hydroxyphenyl)propane (a bisphenol analog) with 2-hydroxybenzoic acid derivatives under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Purification is critical: use column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate). Validate purity via HPLC with a C18 column and a methanol-water mobile phase (65:35 v/v) buffered to pH 4.6 with sodium acetate and sodium 1-octanesulfonate . Compare structural analogs like 4,4'-propane-2,2-diylbis[2-(prop-2-en-1-yl)phenol] for reaction optimization insights .

Q. Which analytical techniques are most effective for characterizing this compound?

- Answer : Use a combination of:

- HPLC-UV : Employ a C18 column with a methanol-buffer mobile phase (65:35) at pH 4.6 to resolve phenolic hydroxyl groups and ester linkages .

- FT-IR : Identify ester carbonyl stretches (~1700 cm⁻¹) and hydroxyl vibrations (~3400 cm⁻¹).

- NMR : ¹H NMR (DMSO-d₆) should show signals for aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 1.6 ppm for propane-2,2-diyl).

Cross-reference with methods used for structurally similar compounds like benzophenone derivatives .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as Skin Irritant Category 2 and Eye Irritant 2A) .

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Storage : Store in airtight containers at room temperature, away from oxidizers. For spills, absorb with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers design experiments to investigate the thermal stability of this compound under varying conditions?

- Answer :

- Thermogravimetric Analysis (TGA) : Perform under nitrogen and oxygen atmospheres (20–800°C, 10°C/min) to assess decomposition profiles.

- Differential Scanning Calorimetry (DSC) : Identify phase transitions and oxidative stability.

- Accelerated Aging Studies : Expose samples to elevated temperatures (e.g., 60°C) and humidity (75% RH) for 4–8 weeks, monitoring structural integrity via FT-IR and HPLC. Note that existing SDS data lack stability specifics, so baseline measurements are critical .

Q. How should contradictions in solubility data across studies be resolved methodologically?

- Answer :

- Solvent Screening : Test solubility in polar (e.g., DMSO, methanol) and non-polar (e.g., toluene) solvents at 25°C and 50°C. Use sonication for 30 minutes to ensure saturation.

- pH-Dependent Solubility : Prepare buffered solutions (pH 3–10) and measure solubility via UV-Vis spectroscopy at λmax ≈ 270 nm (aromatic absorption). Compare with structurally related parabens or bisphenol analogs .

- Data Reconciliation : Apply Hansen Solubility Parameters (HSP) to model interactions and identify outliers in literature .

Q. What advanced applications does this compound have in polymer science or chemical engineering?

- Answer :

- Cross-Linking Agent : Evaluate its efficacy in epoxy resins by reacting with diglycidyl ethers (e.g., bisphenol A diglycidyl ether). Monitor curing kinetics via rheometry and mechanical properties (tensile strength, Tg) .

- Membrane Technology : Incorporate into polymer matrices (e.g., polysulfone) for gas separation membranes. Test CO₂/N₂ selectivity using pressure decay experiments .

- Fuel Additives : Assess antioxidant potential in biofuels via rancimat tests (ASTM D2274) to measure oxidation induction time .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.